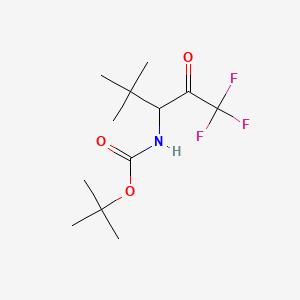
2-(4-Methoxy-3-methylphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-methylphenyl)oxirane: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a member of the oxirane family, characterized by the presence of an epoxide ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)oxirane typically involves the reaction of 4-methoxy-3-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions:
Oxidation: 2-(4-Methoxy-3-methylphenyl)oxirane can undergo oxidation reactions to form corresponding diols or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature.
Substitution: Amines, thiols, halides, mild to moderate temperatures.
Major Products Formed:
Oxidation: Diols, ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, thiols.
科学研究应用
Chemistry: 2-(4-Methoxy-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties contribute to the performance and durability of these products .
作用机制
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: Interaction with DNA can lead to the formation of adducts, potentially causing mutations or inhibiting replication.
Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.
相似化合物的比较
2-(4-Methylphenyl)oxirane: Similar structure but lacks the methoxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)oxirane: Similar structure but lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness: 2-(4-Methoxy-3-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity, making it distinct from other oxirane derivatives. The combination of these groups enhances its potential for specific applications in various fields .
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-methylphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-7-5-8(10-6-12-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
InChI 键 |
SXTKVOYBLQFZGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2CO2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


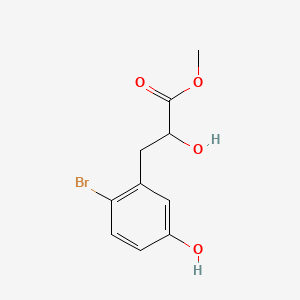
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
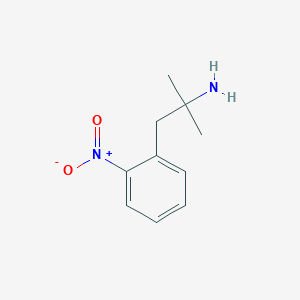
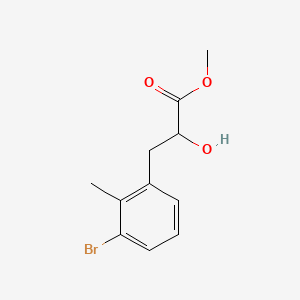
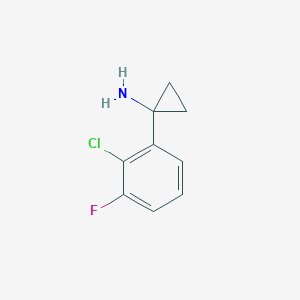
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
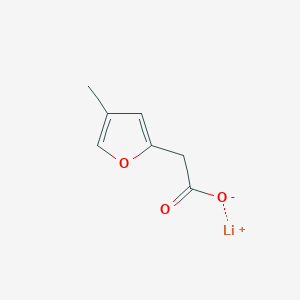
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
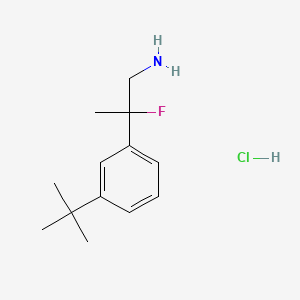
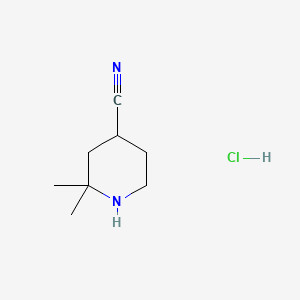
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
